2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone chemical properties
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone chemical properties
An In-Depth Technical Guide to 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone. As a unique molecular scaffold combining a p-tolyl moiety with a pyridinyl ketone, this compound presents significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to intermediates used in the synthesis of COX-2 inhibitors and analogues of monoamine uptake inhibitors suggests a rich potential for biological activity. This document consolidates available data and predictive analyses to serve as a foundational resource for scientists exploring this compound's utility as a building block in organic synthesis and as a template for novel therapeutic agents.
Compound Identification and Profile
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is an aromatic ketone characterized by a central ethanone bridge linking a pyridine ring at the carbonyl carbon and a p-tolyl group at the alpha-carbon.
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IUPAC Name: 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-one
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Molecular Formula: C₁₄H₁₃NO[2]
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Molecular Weight: 211.26 g/mol [2]
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Common Synonyms:
The strategic placement of the nitrogen atom in the pyridine ring offers a site for hydrogen bonding and potential metabolic activity, while the p-tolyl group provides a lipophilic region. This combination of features makes it an attractive scaffold. Analogous structures, such as intermediates for the COX-2 inhibitor Etoricoxib, highlight the pharmaceutical relevance of this chemical class.[3][4] Furthermore, related compounds like pyrovalerone analogues are known to be potent inhibitors of dopamine and norepinephrine transporters, suggesting potential applications in neuroscience research.[5]
Physicochemical Properties
The properties of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone are derived from commercial supplier data and computational predictions. These values provide a baseline for experimental design and handling.
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | ChemicalBook[2] |
| Boiling Point | 367.1 ± 22.0 °C | Predicted (ChemicalBook)[2] |
| Density | 1.105 ± 0.06 g/cm³ | Predicted (ChemicalBook)[2] |
| pKa | 3.13 ± 0.10 | Predicted (ChemicalBook)[2] |
| Storage | Sealed in a dry, room temperature environment. | ChemicalBook[2] |
The predicted pKa suggests that the pyridine nitrogen is weakly basic, a critical factor for its interaction with biological targets and its solubility in acidic media.
Spectroscopic and Analytical Characterization (Predictive Analysis)
While experimental spectra for this specific molecule are not widely published, a robust predictive analysis can be performed based on its constituent functional groups. This serves as a guide for researchers in confirming its identity post-synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be complex in the aromatic region.
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Pyridinyl Protons (4H): Four distinct signals in the δ 7.5-9.0 ppm range. The proton at the C2 position of the pyridine ring will likely be the most downfield due to its proximity to the nitrogen and the ketone.
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p-Tolyl Protons (4H): Two doublets in the δ 7.0-7.3 ppm range, characteristic of a 1,4-disubstituted benzene ring.
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Methylene Protons (-CH₂-): A singlet expected around δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl and aromatic systems.
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Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.4 ppm.
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¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment.
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Carbonyl Carbon (C=O): A signal in the δ 195-200 ppm region.
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Aromatic Carbons: Multiple signals between δ 120-155 ppm.
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Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
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Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would arise from alpha-cleavage adjacent to the carbonyl group.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative and must be adapted and optimized under appropriate laboratory safety standards.
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Grignard Reagent Preparation:
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To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings (1.1 eq).
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Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
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Slowly add a solution of 4-methylbenzyl chloride (1.0 eq) in anhydrous ether to maintain a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
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Nucleophilic Addition:
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Cool the freshly prepared Grignard reagent to 0 °C.
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Slowly add a solution of 3-cyanopyridine (1.05 eq) in anhydrous ether, maintaining the temperature below 5 °C. The causality here is crucial: exothermic reactions must be controlled to prevent side reactions.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Hydrolysis and Workup:
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Carefully quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2M HCl) at 0 °C. This protonates the intermediate and hydrolyzes the ketimine to the desired ketone.
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Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
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Make the aqueous layer basic with NaOH to recover any product protonated at the pyridine nitrogen. Extract again with ethyl acetate.
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Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Potential Applications and Research Interest
The true value of 2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone lies in its potential as a versatile building block for more complex molecules.
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Medicinal Chemistry: Its core structure is present in molecules targeting key enzymes and transporters. It can serve as a starting point for generating libraries of compounds to be screened for activity as COX-2 inhibitors, anti-inflammatory agents, or modulators of neurotransmitter reuptake. [3][4][5]* Organic Synthesis: The ketone functionality is a reactive handle for numerous transformations, including reductions to alcohols, reductive aminations, and alpha-functionalization, allowing for the synthesis of a wide array of derivatives.
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Fragrance and Materials Science: While less explored, related aromatic ketones are used as fragrance components and precursors to resins. [6][7]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care.
| Hazard Type | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [2] |
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, is required. All manipulations should be performed in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. [2]
Conclusion
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone is a compound of considerable scientific interest, positioned at the intersection of synthetic chemistry and drug discovery. While detailed experimental data remains sparse, predictive analysis and comparison with structurally similar molecules provide a solid framework for its investigation. Its versatile chemical nature and the proven biological relevance of its core scaffold make it a high-value target for further research and development.
References
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Retrieved from [Link]
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Synerzine. (2018). Safety Data Sheet: Ethanone, 1-(3-pyridinyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Why is acetophenone's IUPAC name 1-phenyl-1-ethanone? Ethanone doesn't even exist. Retrieved from [Link]
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Danis, A., & Kuball, A. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. Journal of Undergraduate Chemistry Research, 22(3), 62-66. Retrieved from [Link]
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